Diammineascorbatoplatinum(II)

Cross-resistance Cisplatin resistance L1210 leukemia

Diammineascorbatoplatinum(II), also designated AMA or CDAP, is a cis-diammineplatinum(II) complex in which the two chloride leaving groups of cisplatin are replaced by a chelating L-ascorbate dianion. The compound was developed to enhance aqueous solubility and reduce the dose-limiting nephrotoxicity characteristic of cisplatin while retaining antitumor efficacy.

Molecular Formula C6H12N2O6Pt
Molecular Weight 403.25 g/mol
CAS No. 92266-72-3
Cat. No. B1221739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiammineascorbatoplatinum(II)
CAS92266-72-3
Synonymsdiammineascorbatoplatinum(II)
Molecular FormulaC6H12N2O6Pt
Molecular Weight403.25 g/mol
Structural Identifiers
SMILESC(C(C1C(=C(C(=O)O1)[O-])[O-])O)O.N.N.[Pt+2]
InChIInChI=1S/C6H8O6.2H3N.Pt/c7-1-2(8)5-3(9)4(10)6(11)12-5;;;/h2,5,7-10H,1H2;2*1H3;/q;;;+2/p-2
InChIKeyHXBGWYOMFXZJOI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diammineascorbatoplatinum(II) (CAS 92266-72-3): An Ascorbate-Platinum(II) Complex with Differentiated Cross-Resistance and Renal Safety Profile


Diammineascorbatoplatinum(II), also designated AMA or CDAP, is a cis-diammineplatinum(II) complex in which the two chloride leaving groups of cisplatin are replaced by a chelating L-ascorbate dianion [1]. The compound was developed to enhance aqueous solubility and reduce the dose-limiting nephrotoxicity characteristic of cisplatin while retaining antitumor efficacy [2]. Preclinical characterization has been conducted in murine leukemia models (P388, L1210) and cross-resistance panels, positioning this compound as a mechanistically distinct member of the platinum anticancer family.

Why Diammineascorbatoplatinum(II) Cannot Be Substituted by Generic Cisplatin or Carboplatin in Research Protocols


Diammineascorbatoplatinum(II) exhibits a cross-resistance pattern that is distinct from both its in-class analog CHA and from cisplatin (DDP). Direct experimental evidence demonstrates that AMA shares cross-resistance with cisplatin, meaning cisplatin-resistant tumor models remain sensitive to CHA but not to AMA [1]. Conversely, AMA does not share cross-resistance with TMA (a DACH-platinum complex), a pattern opposite to that of CHA. These non-overlapping resistance profiles preclude simple interchangeability between ascorbatoplatinum congeners and conventional platinum drugs in experimental settings.

Diammineascorbatoplatinum(II): Quantified Differentiation Evidence Against Cisplatin, Carboplatin, and CHA for Informed Procurement


Differential Cross-Resistance: AMA Shares Cross-Resistance with Cisplatin (DDP), While CHA Does Not — Critical for Resistant-Cell Panel Design

In a head-to-head comparison using L1210 leukemia sublines with induced resistance to cisplatin (DDP), the target compound AMA (cis-diammineascorbatoplatinum(II)) demonstrated cross-resistance with DDP, whereas the related ascorbatoplatinum complex CHA (cis-bis(ascorbato)-trans-diaminocyclohexaneplatinum(II)) showed no cross-resistance with DDP. Additionally, AMA displayed no cross-resistance with TMA, a pattern opposite to CHA. This differential cross-resistance profile was confirmed via DNA synthesis inhibition assays in both sensitive and resistant cells [1].

Cross-resistance Cisplatin resistance L1210 leukemia

Renal Toxicity Attenuation: Blood Urea Nitrogen Monitoring Indicates Reduced Nephrotoxicity for Ascorbatoplatinum Complexes Versus Cisplatin

In murine models (L1210 leukemia and Lewis lung carcinoma), blood urea nitrogen (BUN) levels were measured as a quantitative marker of renal toxicity following administration of ascorbatoplatinum complexes CDAP (AMA) and DACH·AP, alongside cisplatin (CDDP) as comparator. The results demonstrated effective antitumor activity with concomitant lightening of renal toxicity for the ascorbatoplatinum complexes relative to CDDP [1]. While exact BUN values are not publicly available in the abstracted record, the study design explicitly positioned BUN as the primary nephrotoxicity endpoint.

Nephrotoxicity BUN Renal safety

Therapeutic Index Expansion: Ascorbate Platinum Complexes Offer Wider Safety Margins Than Cisplatin in Preclinical Dosing

Patent data from identical screening conditions demonstrate that the ethylenediamineplatinum(II) ascorbate complex achieves its maximum effective dose at approximately one-fourth or less of its toxic dose. In contrast, cisplatin (cis-[Pt(NH3)2Cl2]) under the same screening exhibits optimum antitumor activity at 9–10 mg/kg with toxicity manifesting at 16 mg/kg, yielding a therapeutic ratio of approximately 0.56–0.63. The diammine ascorbate complex (AMA) falls within the same structural class, with ascorbate complexes varying in effective dose from approximately 30 mg/kg to 320 mg/kg depending on the amine ligand [1].

Therapeutic index Toxicity Dose optimization

Aqueous Solubility Advantage: Ascorbatoplatinum Complexes Are Engineered for High Water Solubility, Addressing a Key Limitation of Cisplatin

The replacement of chloride leaving groups with the hydrophilic ascorbate dianion is a deliberate molecular design strategy to confer high aqueous solubility on the platinum(II) amine scaffold. The patent literature explicitly characterizes the cis-diammineplatinum(II) ascorbate complex as exhibiting 'high solubility in water' [1], and modern vendor datasheets confirm water solubility for the compound . Clinically, cisplatin solubility is limited to approximately 1 mg/mL in saline , while carboplatin achieves approximately 14 mg/mL [2], highlighting that ascorbate-based leaving groups represent a distinct solubilization strategy.

Aqueous solubility Formulation Leaving group

Optimal Research and Industrial Use Cases for Diammineascorbatoplatinum(II) Based on Verified Differentiation Evidence


Cisplatin-Resistant Tumor Panel Screening: Exploiting AMA's Unique Cross-Resistance Fingerprint

Laboratories conducting in vitro cytotoxicity screening against panels of cisplatin-sensitive and cisplatin-resistant cell lines (e.g., L1210/DDP) can employ Diammineascorbatoplatinum(II) (AMA) as a probe to distinguish resistance mechanisms that are shared with cisplatin from those that are circumvented by DACH-carrier complexes. The established cross-resistance between AMA and DDP, contrasted with the absence of cross-resistance between CHA and DDP [1], enables researchers to map structure-resistance relationships and identify platinum agents that retain activity in specific resistant phenotypes.

Nephrotoxicity-Sparing Platinum Combination Regimens in Murine Tumor Models

In vivo pharmacology studies that require platinum-based chemotherapy in rodent models where cisplatin-induced nephrotoxicity limits dosing intensity or survival endpoints can benefit from the ascorbatoplatinum platform. The documented attenuation of renal toxicity, as monitored by blood urea nitrogen (BUN) in mice bearing L1210 leukemia or Lewis lung carcinoma [1], supports the use of Diammineascorbatoplatinum(II) in protocols where renal function preservation is essential for endpoint interpretation, such as combination studies with additional nephrotoxic agents or longitudinal survival analyses.

Aqueous Formulation Development for High-Concentration Parenteral Dosing Without Co-Solvents

Formulation scientists developing injectable platinum chemotherapeutics requiring high-concentration aqueous solutions without organic co-solvents (e.g., DMSO, DMF) can leverage the intrinsic water solubility of Diammineascorbatoplatinum(II) [1]. The ascorbate leaving group provides a solubilization strategy that is mechanistically distinct from the chloride ligands of cisplatin (limited to ~1 mg/mL) and offers a hydrophilic alternative to the cyclobutanedicarboxylate group of carboplatin, enabling compatibility with aqueous-based in vitro assay systems and in vivo dosing solutions where organic solvents would introduce confounding variables.

Structure-Activity Relationship Studies on Platinum Leaving Group Modulation

Medicinal chemistry groups investigating the impact of leaving-group chemistry on platinum drug pharmacology can use Diammineascorbatoplatinum(II) as a reference compound within the broader family of ascorbate-platinum complexes. The availability of comparative data showing that AMA and CHA exhibit divergent cross-resistance profiles despite sharing the ascorbate leaving group [1] makes this pair a valuable tool set for dissecting the contributions of the carrier ligand (diammine vs. DACH) versus the leaving group to resistance circumvention, DNA adduct formation, and therapeutic index.

Quote Request

Request a Quote for Diammineascorbatoplatinum(II)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.